Yttrium(III)-DPM

MOCVD YBCO superconducting films Thermal stability

Yttrium(III)-DPM — systematically named tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), also designated Y(thd)₃ or Y(TMHD)₃ (CAS 15632-39-0, MW 638.71) — is a homoleptic, fluorine-free yttrium β-diketonate complex featuring three sterically bulky dipivaloylmethanate (DPM / thd) ligands coordinated to a Y(III) center in a stable octahedral geometry. The tert-butyl substituents on each ligand confer sufficient volatility for vapor-phase precursor applications while simultaneously suppressing oligomerization and hydrate formation — a well-documented limitation of the simpler acetylacetonate (acac) analogs.

Molecular Formula C33H57O6Y
Molecular Weight 638.7 g/mol
Cat. No. B7800467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium(III)-DPM
Molecular FormulaC33H57O6Y
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Y+3]
InChIInChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;
InChIKeyPPRRRPCEDUWEHL-LWTKGLMZSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium(III)-DPM (Y(DPM)₃ / Y(thd)₃): Verified Baseline Properties for CVD/ALD Precursor Procurement


Yttrium(III)-DPM — systematically named tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), also designated Y(thd)₃ or Y(TMHD)₃ (CAS 15632-39-0, MW 638.71) — is a homoleptic, fluorine-free yttrium β-diketonate complex featuring three sterically bulky dipivaloylmethanate (DPM / thd) ligands coordinated to a Y(III) center in a stable octahedral geometry . The tert-butyl substituents on each ligand confer sufficient volatility for vapor-phase precursor applications while simultaneously suppressing oligomerization and hydrate formation — a well-documented limitation of the simpler acetylacetonate (acac) analogs [1]. Y(DPM)₃ melts at 173–175 °C and exhibits a vapor pressure of 0.287 mmHg at 25 °C, with the saturated vapor confirmed to be highly monomeric by mass-loss effusion measurements . Its primary established role is as the conventional yttrium source for MOCVD growth of YBa₂Cu₃O7−δ (YBCO) high-temperature superconductor layers and electroluminescent Y₂O₃ films [2].

Why Yttrium(III)-DPM Cannot Be Interchanged with Other Yttrium β-Diketonates: The Quantitative Stability-Volatility Trade-off


Although all yttrium β-diketonates share the same Y(III) center, the ligand architecture dictates whether a precursor sublimes cleanly, decomposes during delivery, or contaminates the deposited film. Comparative thermogravimetric and vapor-pressure studies reveal a bifurcation in the yttrium precursor landscape: Y(DPM)₃ (thd ligand) evaporates cleanly with only 2.6% non-volatile residue between 188 and 255 °C, whereas Ba(DPM)₂ — a co-precursor in YBCO fabrication — undergoes simultaneous evaporation and thermal decomposition that is acutely temperature-sensitive [1]. On the opposite end, the fluorinated congener Y(hfac)₃, though more volatile, introduces fluorine incorporation that produces unacceptable large hysteresis in capacitance-voltage measurements of Y₂O₃ dielectric layers [2]. The acetylacetonate analog Y(acac)₃ exists as a hydrate (Y(acac)₃·xH₂O) with lower volatility and a tendency toward oligomerization, making it unsuitable for reproducible vapor delivery [3]. These ligand-specific differences in thermal stability, volatility, and film purity mean that Y(DPM)₃ occupies a quantitatively distinct position on the precursor design space — and cannot be substituted without altering process windows and film quality.

Quantitative Comparator Evidence: Yttrium(III)-DPM Performance Benchmarked Against In-Class Alternatives


Clean Evaporation Without Thermal Decomposition: Y(DPM)₃ vs Ba(DPM)₂ in YBCO MOCVD Co-Precursor Systems

In a non-isothermal thermogravimetric analysis (TGA) study specifically designed to compare the three metal precursor salts used in MOCVD fabrication of YBa₂Cu₃O7−δ (YBCO) — Y(DPM)₃, Cu(DPM)₂, and Ba(DPM)₂ — Y(DPM)₃ was found to evaporate cleanly and stably across the entire temperature ramp, whereas Ba(DPM)₂ underwent simultaneous evaporation and thermal decomposition that was highly sensitive to temperature changes [1]. The study employed the Ozawa, Kissinger, and Friedman kinetic methods to calculate apparent activation energies (Ea) for the evaporation processes, confirming that Y(DPM)₃ and Cu(DPM)₂ follow a stable evaporation regime while Ba(DPM)₂ does not [2]. This finding was corroborated by an independent TGA-DSC study that characterized the evaporation of Y(DPM)₃ as following a phase boundary reaction mechanism (contracting area equation) with an average apparent activation energy of 88.9 kJ/mol, indicating a well-defined, single-stage evaporation process .

MOCVD YBCO superconducting films Thermal stability

Fluorine-Free Purity Advantage: Y(DPM)₃ vs Y(hfac)₃ for High-k Dielectric Y₂O₃ Films

In a direct comparative study of oxygen-plasma-assisted MOCVD of Y₂O₃ high-k dielectric layers on silicon, two yttrium precursors — Y(thd)₃ (i.e., Y(DPM)₃) and Y(hfac)₃ (yttrium hexafluoroacetylacetonate) — were evaluated under identical deposition conditions at 350–450 °C. The fluorine-containing Y(hfac)₃ precursor (evaporated at 140–150 °C / 0.3 mbar) resulted in Y₂O₃ layers exhibiting unacceptable large hysteresis in capacitance-voltage (C-V) data, attributed to fluorine incorporation into the dielectric film [1]. In contrast, Y(thd)₃-grown films, after annealing, displayed a clean triple-layer structure with stoichiometric Y₂O₃ on top and a well-defined yttrium silicate/SiO₂ interface — confirmed by TEM, XPS, and EELS — with no evidence of ligand-derived contamination affecting electrical performance [2]. The films deposited from Y(thd)₃ at 350 °C exhibited low leakage current (J < 10⁻⁷ A/cm²) and a high breakdown field of approximately 8 MV/cm [3].

High-k dielectric Y₂O₃ Capacitance-voltage hysteresis

Quantified Sublimation Energetics: Y(DPM)₃ Requires Higher Thermal Budget than Cu(DPM)₂ but Enables Co-Delivery Control

The latent heats of sublimation (ΔHsub) for the YBCO precursor series were measured by the transpiration method and equilibrium vapor pressure analysis. Y(DPM)₃ exhibited a ΔHsub of 32.5 kcal/mol (≈136 kJ/mol), compared with 25.3 kcal/mol (≈106 kJ/mol) for Cu(DPM)₂ and 17.2 kcal/mol for Ca(DPM)₂ [1]. An independent study using membrane-gauge manometry across the temperature range 395–465 K confirmed these values and provided updated vapor pressure equations for high-purity Y(thd)₃ [2]. A third study employing thermogravimetric analysis in the range 130–164 °C determined the sublimation enthalpy of Y(DPM)₃ as 135 kJ·mol⁻¹ and the sublimation entropy as 265 J·mol⁻¹·K⁻¹, with sublimation rate showing an exponential dependence on temperature and a linear dependence on carrier gas flow rate [3]. The higher ΔHsub of Y(DPM)₃ relative to Cu(DPM)₂ means that yttrium delivery requires a higher source temperature, but this energetic barrier also correlates with the precursor's superior thermal stability — it sublimes without decomposition across a broader operational window.

Sublimation enthalpy Vapor pressure Precursor delivery

Atmospheric Chemical Stability: Y(DPM)₃ vs Alkaline-Earth DPM Analogs Under Ambient Handling

A systematic NMR and TG-DTA study examined the chemical stability of CVD source materials for high-Tc superconducting films. Highly purified Ca(DPM)₂ and Sr(DPM)₂ — prepared by recrystallization and sublimation — were found to decompose readily at room temperature when handled and stored in air or even in an Ar atmosphere without removal of adsorbed species such as water; their thermal properties changed measurably upon exposure [1]. In direct contrast, Y(DPM)₃ and Bi(C₆H₅)₃ exhibited markedly higher chemical stability under identical conditions [2]. The stability of Ca(DPM)₂ and Sr(DPM)₂ could be partially restored only by removing trace adsorbed species and storing under Ar at −30 °C — a stringent requirement that Y(DPM)₃ does not demand [3]. Furthermore, TGA analysis of Y(thd)₃ samples aged in air for 30 days showed minimal degradation in evaporation characteristics, confirming robust ambient stability [4].

Chemical stability Moisture sensitivity Shelf-life

TGA-Defined Evaporation Window and Residue: Y(DPM)₃ Delivers Near-Complete Volatilization with Minimal Non-Volatile Residue

Thermogravimetric analysis (TGA) of high-purity Y(thd)₃ synthesized from inorganic Y salts and HDPM, purified by recrystallization from toluene, revealed that the majority of the precursor evaporates between 188 and 255 °C, leaving only 2.6% non-evaporated residue [1]. This low residue is characteristic of a precursor that volatilizes predominantly as intact monomeric molecules rather than undergoing thermal decomposition during the heating ramp. The vapor-phase composition was confirmed to be highly monomeric Y(thd)₃ by torsion-effusion / mass-loss molecular weight measurements in the range 346–387 K [2]. By contrast, the acetylacetonate analog Y(acac)₃ exists as a hydrate (Y(acac)₃·xH₂O, x = 1–3) and tends to oligomerize, requiring controlled vacuum thermolysis for dehydration — processes that introduce additional mass-loss stages and higher non-volatile residue in TGA profiles [3].

TGA Evaporation window Residue analysis

Melting Point-Driven Delivery Mode Selection: Y(DPM)₃ (173–175 °C) as a Solid Source vs Low-Melting Liquid Precursor Alternatives

Y(DPM)₃ is a crystalline solid at room temperature with a melting point of 173–175 °C . A newer-generation analog, Y(TMOD)₃ (tris(2,2,6,6-tetramethyl-3,5-octanedionato)yttrium), was specifically designed with a melting point of 95 °C — 80 °C lower than Y(DPM)₃ — to enable liquid-state precursor delivery in MOCVD systems [1]. While the lower melting point of Y(TMOD)₃ permits operation in the liquid state at 105 °C with stable deposition rates, this advantage comes with a trade-off: the extended alkyl chain of the TMOD ligand reduces steric protection at the metal center, potentially affecting thermal stability during long-term heated storage. Y(DPM)₃, by contrast, is typically used as a solid source sublimed from a heated bubbler, a delivery mode that — while requiring higher source temperatures — has been extensively validated in YBCO MOCVD production for reproducible deposition of c-axis-oriented epitaxial films with confirmed superconductivity at 78 K [2]. Additionally, the higher melting point of Y(DPM)₃ provides inherent safety against accidental liquefaction during storage and transport.

Melting point Precursor delivery Solid-source vs liquid-source MOCVD

Definitive Application Scenarios for Yttrium(III)-DPM Based on Quantified Performance Evidence


MOCVD of YBa₂Cu₃O7−δ (YBCO) High-Temperature Superconductor Films

Y(DPM)₃ is the established industry-standard yttrium precursor for MOCVD fabrication of YBCO superconducting thin films, used in conjunction with Cu(DPM)₂ and Ba(DPM)₂ [1]. The evidence base supports this application through three independent findings: (1) Y(DPM)₃ evaporates cleanly without thermal decomposition, whereas Ba(DPM)₂ decomposes simultaneously during evaporation — making Y(DPM)₃ the only precursor among the three that delivers stoichiometrically predictable yttrium vapor-phase transport [2]; (2) its latent heat of sublimation of 32.5 kcal/mol (≈136 kJ/mol) provides the quantitative basis for setting source temperatures to achieve matched Y:Ba:Cu molar delivery [3]; and (3) YBCO films deposited using Y(DPM)₃-based MOCVD on STO(100) at 800 °C exhibit c-axis-oriented epitaxial growth with confirmed superconductivity at 78 K [4]. This scenario is specifically recommended for laboratories and production facilities operating heated-bubbler MOCVD reactors with established YBCO process recipes.

High-k Dielectric Y₂O₃ Gate Oxide Layers via Oxygen-Plasma-Assisted MOCVD

For deposition of Y₂O₃ as a high-k gate dielectric on silicon, Y(DPM)₃ is the fluorine-free precursor of choice. Direct comparative data demonstrate that the fluorinated alternative Y(hfac)₃ produces Y₂O₃ films with unacceptable large C-V hysteresis due to fluorine incorporation, disqualifying it for dielectric applications [1]. In contrast, Y(DPM)₃-grown films exhibit a clean triple-layer structure (stoichiometric Y₂O₃ / yttrium silicate / SiO₂), low leakage current (J < 10⁻⁷ A/cm²), and a high breakdown field of approximately 8 MV/cm when deposited at 350 °C by plasma-enhanced MOCVD [2]. This application is recommended when fluorine contamination cannot be tolerated and electrical performance specifications require hysteresis-free C-V behavior.

Yttria-Stabilized Zirconia (YSZ) Electrolyte Layers for Solid Oxide Fuel Cells (SOFCs)

Y(DPM)₃, paired with Zr(DPM)₄, has been successfully employed in aerosol-assisted MOCVD (AA-MOCVD) for deposition of YSZ thin-film electrolytes on polycrystalline NiO-YDC anode substrates at 350–700 °C [1]. The DPM-based precursor system was specifically selected to replace Zr(acac)₄ and Y(acac)₃ because the DPM chelates 'exhibit more sufficient volatility and stability' for the AA-MOCVD process [2]. The resulting YSZ films, after annealing at 1100 °C for 3 hours, developed a full cubic fluorite microstructure, and electrochemical impedance measurements of Pt/Ni-YDC/YSZ/Pt cells yielded a conductivity activation energy of 85.8 kJ/mol in the 610–850 °C operating range [3]. This scenario applies to SOFC manufacturing where the combination of sufficient precursor volatility and ambient chemical stability — both quantified advantages of Y(DPM)₃ over acac analogs — is essential for reproducible multi-component oxide film composition.

High-Speed Thick Y₂O₃ Coating via Laser-Assisted Chemical Vapor Deposition (LCVD)

Y(DPM)₃ has been demonstrated as an effective precursor for laser-assisted CVD of thick Y₂O₃ coatings at deposition rates far exceeding conventional CVD. Using a Y(dpm)₃ precursor with laser powers above 160 W, deposition rates exceeding 200 μm/h (56 nm/s) were achieved, with the maximum recorded rate reaching 300 μm/h (83 nm/s) — representing a 100- to 1000-fold increase over conventional thermal CVD rates [1]. The deposited Y₂O₃ films were dense and isotropic with cauliflower-like microstructure and no preferred orientation [2]. This application is recommended when high throughput deposition of thick (>10 μm) Y₂O₃ coatings is required, such as for thermal barrier or corrosion-resistant coatings, leveraging the precursor's high volatility and clean evaporation characteristics under intense laser irradiation.

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